molecular formula C10H19NO4S B1469567 (1-propanoylpiperidin-4-yl)methyl methanesulfonate CAS No. 1357353-59-3

(1-propanoylpiperidin-4-yl)methyl methanesulfonate

Cat. No.: B1469567
CAS No.: 1357353-59-3
M. Wt: 249.33 g/mol
InChI Key: KGJFVQWLJUNOFV-UHFFFAOYSA-N
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Scientific Research Applications

(1-propanoylpiperidin-4-yl)methyl methanesulfonate has a wide range of scientific research applications:

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray and, if in eyes, rinsing cautiously with water for several minutes .

Preparation Methods

Synthetic Routes and Reaction Conditions

(1-propanoylpiperidin-4-yl)methyl methanesulfonate can be synthesized through the esterification of methanesulfonic acid with 1-propionyl-piperidin-4-ylmethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, under controlled temperature conditions to facilitate the esterification process .

Industrial Production Methods

Industrial production of methanesulfonic acid 1-propionyl-piperidin-4-ylmethyl ester involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(1-propanoylpiperidin-4-yl)methyl methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include methanesulfonic acid derivatives, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of methanesulfonic acid 1-propionyl-piperidin-4-ylmethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release methanesulfonic acid and 1-propionyl-piperidin-4-ylmethanol, which can then interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

(1-propanoylpiperidin-4-yl)methyl methanesulfonate can be compared with other similar compounds, such as:

  • Methanesulfonic acid ethyl ester
  • Methanesulfonic acid methyl ester
  • Methanesulfonic acid isopropyl ester

These compounds share similar chemical structures but differ in their ester groups, leading to variations in their physical properties, reactivity, and applications. This compound is unique due to its specific ester group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

(1-propanoylpiperidin-4-yl)methyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4S/c1-3-10(12)11-6-4-9(5-7-11)8-15-16(2,13)14/h9H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJFVQWLJUNOFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC(CC1)COS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701182844
Record name 1-[4-[[(Methylsulfonyl)oxy]methyl]-1-piperidinyl]-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701182844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357353-59-3
Record name 1-[4-[[(Methylsulfonyl)oxy]methyl]-1-piperidinyl]-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1357353-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-[[(Methylsulfonyl)oxy]methyl]-1-piperidinyl]-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701182844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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